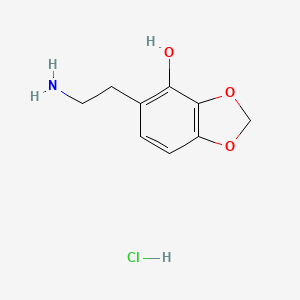

![molecular formula C15H19ClN2O2 B2699933 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride CAS No. 1423027-61-5](/img/structure/B2699933.png)

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Functional Materials

The compound 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride can be related to the broader class of furan derivatives, which have shown significant importance in the development of sustainable materials and fuels. Furan derivatives, such as those derived from 5-Hydroxymethylfurfural (HMF), have been extensively researched for their potential applications in producing monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. This is due to their versatility as platform chemicals that could replace non-renewable hydrocarbon sources to a great extent in the chemical industry. The synthesis of HMF from plant feedstocks and its use in creating a wide array of important HMF derivatives highlight the potential of furan derivatives in contributing to the chemistry of sustainable materials and fuels (Chernyshev et al., 2017).

Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, shares functional groups similar to those in this compound. It has been recognized for its antimicrobial potential, which arises from its unique chemical structure that includes reactive hydroxyl and amino groups. These groups contribute to its ability to act as a potent antimicrobial agent. The application of chitosan in antimicrobial systems has gained interest due to its efficacy in inhibiting various microbial activities. Understanding the mechanisms behind chitosan's antimicrobial mode of action can provide insights into the potential antimicrobial applications of related compounds, including furan derivatives (Raafat & Sahl, 2009).

Reactions with Nucleophiles

The reactivity of furan derivatives with nucleophiles has been explored to synthesize a wide range of compounds, including amides and other cyclic and heterocyclic compounds. This reactivity pattern suggests that this compound could potentially serve as a precursor in the synthesis of diverse bioactive molecules or functional materials. The ability to undergo reactions with various C-, N-, N,N-, and N,O-nucleophilic agents highlights the versatility of furan-containing compounds in chemical synthesis and the potential for creating novel materials and pharmaceuticals (Kamneva et al., 2018).

Propriétés

IUPAC Name |

3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12;/h2-9,11,13H,10,16H2,1H3,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTZFDNYNQKJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC(=O)CC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)

![[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate](/img/structure/B2699867.png)